molecular formula C15H12BrCl3N2O B11708086 4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

Cat. No.: B11708086
M. Wt: 422.5 g/mol
InChI Key: FZHUOSQUEQUQKC-UHFFFAOYSA-N
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Description

4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 2,2,2-trichloro-1-(phenylamino)ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogens, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylphenylamino)ethyl]benzamide
  • 4-bromo-N-[2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl]benzamide
  • 4-bromo-N-[2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl]benzamide

Uniqueness

4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H12BrCl3N2O

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-4-bromobenzamide

InChI

InChI=1S/C15H12BrCl3N2O/c16-11-8-6-10(7-9-11)13(22)21-14(15(17,18)19)20-12-4-2-1-3-5-12/h1-9,14,20H,(H,21,22)

InChI Key

FZHUOSQUEQUQKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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